molecular formula C21H18N4O4 B348956 4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol

4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol

Cat. No.: B348956
M. Wt: 390.4 g/mol
InChI Key: VTATXXICBYBQEB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves optimization of the synthetic route for efficient production.

  • Chemical Reactions Analysis

      Reactions: WAY-327524 may undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented.

      Major Products: The major products resulting from these reactions remain undisclosed.

  • Scientific Research Applications

      Chemistry: WAY-327524 could serve as a valuable intermediate in the synthesis of other compounds due to its unique structure.

      Biology and Medicine: Research may explore its potential as a drug candidate, especially considering its phenolic and imidazo-pyrazine moieties.

      Industry: WAY-327524 might find applications in the development of novel materials or as a starting point for designing bioactive molecules.

  • Mechanism of Action

    • Unfortunately, detailed information about the exact mechanism of action for WAY-327524 is not readily accessible.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: WAY-327524’s unique structure, combining phenolic, imidazo-pyrazine, and benzodioxin moieties, sets it apart.

      Similar Compounds: While specific similar compounds are not mentioned, exploring related structures could provide insights into its properties.

    Properties

    Molecular Formula

    C21H18N4O4

    Molecular Weight

    390.4 g/mol

    IUPAC Name

    4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol

    InChI

    InChI=1S/C21H18N4O4/c1-27-17-10-13(2-4-15(17)26)20-21(25-7-6-22-12-19(25)24-20)23-14-3-5-16-18(11-14)29-9-8-28-16/h2-7,10-12,23,26H,8-9H2,1H3

    InChI Key

    VTATXXICBYBQEB-UHFFFAOYSA-N

    SMILES

    COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCCO5)O

    Canonical SMILES

    COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCCO5)O

    Origin of Product

    United States

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